3-Isoxazolecarbonitrile, 4,5-dihydro-5-phenyl-, 2-oxide
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Overview
Description
3-Isoxazolecarbonitrile, 4,5-dihydro-5-phenyl-, 2-oxide is a heterocyclic compound containing an isoxazole ring Isoxazoles are five-membered rings with one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarbonitrile, 4,5-dihydro-5-phenyl-, 2-oxide typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarbonitrile, 4,5-dihydro-5-phenyl-, 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring.
Substitution: Substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole N-oxides, while reduction can produce dihydroisoxazoles .
Scientific Research Applications
3-Isoxazolecarbonitrile, 4,5-dihydro-5-phenyl-, 2-oxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarbonitrile, 4,5-dihydro-5-phenyl-, 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile: Similar in structure but lacks the 2-oxide group.
5-Phenyl-1,3,4-oxadiazole-2-thiol: Contains a different heterocyclic ring but shares some chemical properties.
3-Methyl-4,5-dihydro-5-isoxazolecarboxylic acid: Another isoxazole derivative with different substituents.
Uniqueness
3-Isoxazolecarbonitrile, 4,5-dihydro-5-phenyl-, 2-oxide is unique due to its specific substitution pattern and the presence of the 2-oxide group, which can influence its reactivity and biological activity .
Properties
CAS No. |
61207-10-1 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(2-oxo-5-phenyl-1,2-oxazolidin-2-ium-3-ylidene)methylideneazanide |
InChI |
InChI=1S/C10H8N2O2/c11-7-9-6-10(14-12(9)13)8-4-2-1-3-5-8/h1-5,10H,6H2 |
InChI Key |
JYLFGGUKPCZAIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O[N+](=O)C1=C=[N-])C2=CC=CC=C2 |
Origin of Product |
United States |
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